molecular formula C15H15N3O3 B2774166 N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide CAS No. 1351585-42-6

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide

Cat. No. B2774166
CAS RN: 1351585-42-6
M. Wt: 285.303
InChI Key: LMQMZYPDUZYGMK-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide” is an organic compound containing an acetylphenyl group, an ethoxy group, and a pyridazine carboxamide group. These groups are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, an ethoxy group, and an acetylphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

As an organic compound, “N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide” would be expected to undergo various chemical reactions typical of its functional groups. These might include nucleophilic substitutions, eliminations, and additions .

Scientific Research Applications

Antimicrobial Activities

The compound has shown significant antimicrobial activities. In a study, it was found to exhibit antibacterial properties against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The minimum inhibitory concentration (MIC) was determined using the broth microdilution method .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound. These studies are crucial in understanding how the compound interacts with other molecules at the atomic level .

Anticancer and VEGFR-2 Inhibitory Effects

A nicotinamide-based derivative of the compound has been designed as an antiproliferative VEGFR-2 inhibitor . This could potentially make it useful in the treatment of certain types of cancer .

DFT and MD Simulation Studies

The compound has been studied using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations . These studies can provide valuable insights into the compound’s properties and potential applications .

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has indicated that the compound falls within an acceptable range of drug-likeness . This suggests that it could potentially be developed into a therapeutic drug .

Biocatalytic Reduction

The compound has been used in the biocatalytic reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate to the corresponding secondary alcohol . This suggests potential applications in the field of biocatalysis .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to optimize its synthesis, explore its reactivity, or investigate its potential uses in fields like pharmaceuticals or materials science .

properties

IUPAC Name

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-3-21-14-8-7-13(17-18-14)15(20)16-12-6-4-5-11(9-12)10(2)19/h4-9H,3H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQMZYPDUZYGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide

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